Ethyl acetate-D3

Overview

Description

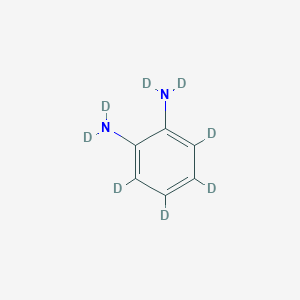

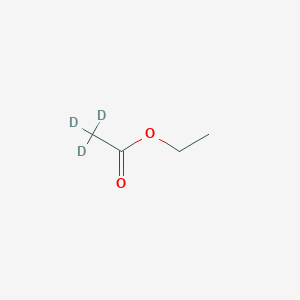

Ethyl acetate-D3 (EA-D3) is an important compound in the field of scientific research. It is a stable isotope of ethyl acetate, an organic compound with the formula CH3CO2C2H5. EA-D3 is used in many laboratory experiments and has a wide range of applications in biochemistry, physiology, and other scientific fields. EA-D3 is a valuable tool for scientists and researchers due to its high stability, low toxicity, and low cost.

Scientific Research Applications

Green Catalysis in Esterification : Ethyl acetate is utilized as a versatile organic solvent in the esterification of acetic acid with ethanol. A study by He et al. (2018) highlights the use of a green catalyst, [HSO3-bmim][HSO4], in this process, providing an environmentally friendly alternative for ethyl acetate production (He et al., 2018).

Crystal Morphology Analysis : Song et al. (2017) used ethyl acetate to recrystallize 3,4-Dinitro-1H-pyrazole (DNP), studying the effect of solvents on the morphology of DNP crystals. This highlights ethyl acetate's role in influencing the physical properties of chemical compounds (Song et al., 2017).

Microbial Production Perspectives : Ethyl acetate's production from renewable resources is a subject of interest due to its widespread industrial use. Zhang et al. (2020) reviewed the prospects of microbial conversion of biomass-derived sugars into ethyl acetate, providing insights into sustainable production methods (Zhang et al., 2020).

Biological Extraction Processes : Boonsongsawat et al. (2010) explored the use of ethyl acetate in the extraction of 1,3-propanediol from a fermentation process, showcasing its role in bio-separation technologies (Boonsongsawat et al., 2010).

X-Ray and Solvent Structures : Boese et al. (2013) investigated the crystal structure of ethyl acetate, providing valuable data on its geometric and molecular properties, crucial for understanding its interactions in various applications (Boese et al., 2013).

Alternative Solvent in Microsphere Manufacturing : Shim and Sah (2020) evaluated ethyl acetate as a non-halogenated solvent for microencapsulation processes, indicating its potential in pharmaceutical manufacturing (Shim & Sah, 2020).

Ethyl Acetate in Yeast-Based Production : Löser et al. (2014) focused on the yeast-based production of ethyl acetate, a method that could be an alternative to petrochemical processes for large-scale ester production (Löser et al., 2014).

Substitute in Sedimentation Techniques : Young et al. (1979) demonstrated that ethyl acetate could replace diethyl ether in the Formalin-ether sedimentation technique, showing its application in clinical microbiology (Young et al., 1979).

Safety and Hazards

Ethyl acetate is highly flammable and can be toxic when ingested or inhaled . It can cause irritation when it comes into contact with the eyes or skin . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, eye protection, and face protection should be worn when handling it .

Mechanism of Action

Target of Action

Ethyl acetate-D3, like its non-deuterated counterpart ethyl acetate, is primarily used as a solvent in various industrial and chemical processes . It doesn’t have a specific biological target due to its general use as a solvent. It’s worth noting that ethyl acetate and its derivatives have been found to be part of the metabolic pathways of various organisms, indicating that they may interact with numerous enzymes and biochemical processes .

Mode of Action

Conversely, in hydrolysis, the ester is broken down into its constituent alcohol and acid .

Biochemical Pathways

This compound may be involved in various biochemical pathways. For instance, it has been found to be a part of the metabolic pathways in certain bacterial species . In these organisms, ethyl acetate can be broken down into ethanol and acetate, which can then enter the central metabolism of the organism and be used for energy production and biosynthesis .

Pharmacokinetics

Ethyl acetate, in general, is known to be rapidly absorbed and distributed throughout the body following inhalation or oral exposure . It’s metabolized primarily in the liver, where it’s converted into ethanol and acetic acid, both of which can be further metabolized or excreted .

Result of Action

As a solvent, this compound’s primary action is to dissolve other substances. In a biological context, its breakdown products, ethanol and acetate, can enter various metabolic pathways and contribute to processes such as energy production . Excessive exposure to ethyl acetate can lead to irritation of the eyes, skin, and respiratory tract, and at very high concentrations, it can have narcotic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and efficacy as a solvent can be affected by temperature and pressure . In a biological context, factors such as pH and the presence of other metabolites can influence its breakdown and the subsequent metabolic pathways that its products enter .

Biochemical Analysis

Cellular Effects

Studies on ethyl acetate have shown that it can have neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells .

Molecular Mechanism

Ethyl acetate is known to be involved in the synthesis of ethanol from acetic acid, a process that involves a series of reactions catalyzed by enzymes .

Temporal Effects in Laboratory Settings

Ethyl acetate has been studied for its stability and degradation over time in various conditions .

Dosage Effects in Animal Models

Studies on ethyl acetate have shown protective effects in adjuvant arthritis rats when administered at certain dosages .

Metabolic Pathways

Ethyl acetate is known to be involved in the metabolism of vitamin D3, forming unique hydroxylated metabolites during catalysis with cytochrome P450scc (CYP11A1) .

Transport and Distribution

Studies on mixed solutions of water/acetonitrile/ethyl acetate have shown specific microfluidic flows when delivered into a microspace under laminar flow conditions .

Subcellular Localization

Studies on the subcellular localization of proteins and related topics have shown advances in the prediction of subcellular localization from amino acid sequences .

properties

IUPAC Name |

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the pyrolysis of Ethyl acetate-D3 and its deuterated analogs?

A1: Studying the pyrolysis of this compound and its analogs, like ethyl-d5 acetate and ethyl-1,1,2,2-d4 acetate, provides valuable insights into the reaction mechanism of thermal decomposition. [] By comparing the rate constants and kinetic isotope effects observed with different isotopic substitutions, researchers can pinpoint the rate-determining steps and understand the role of specific hydrogen atoms in the reaction pathway. This information is crucial for optimizing industrial processes involving pyrolysis and developing more efficient catalysts.

Q2: The research mentions that this compound exhibited no significant difference in decomposition rate compared to normal Ethyl acetate. What can be inferred from this observation?

A2: This finding suggests that the C-H bonds in the methyl group of the acetate moiety are not significantly involved in the rate-determining step of the pyrolysis reaction. [] The absence of a primary kinetic isotope effect implies that the cleavage of these specific C-H bonds is not a rate-limiting factor in the overall decomposition process.

Q3: How was Ethyl acetate (specifically the D3 fraction) utilized in the study on Momordica charantia's anticancer properties?

A3: Researchers employed the Ethyl acetate fraction (D3), obtained through solvent partitioning of the crude water-soluble extract of Momordica charantia, to investigate its impact on human lung and breast cancer cell lines. [, ] This fraction, alongside others, was administered to the cells, and various parameters like mitochondrial membrane potential, reactive oxygen species generation, and ATP levels were analyzed to understand the potential mechanisms of cell death induced by Momordica charantia.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)